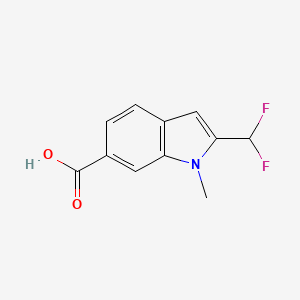

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a useful research compound. Its molecular formula is C11H9F2NO2 and its molecular weight is 225.195. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a difluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound has been explored primarily in the context of its interaction with various biological targets. The indole moiety is known for its ability to interact with enzymes and receptors, potentially acting as an inhibitor or modulator.

Enzyme Inhibition

Research indicates that compounds containing an indole structure, such as this compound, may act as inhibitors of specific enzymes involved in disease processes. For example, studies have shown that indole derivatives can inhibit integrase enzymes critical for viral replication, particularly in HIV-1 .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated through various assays, revealing its potential as an antiviral and anticancer agent.

Antiviral Activity

In vitro studies have demonstrated that this compound exhibits significant antiviral properties. It has been shown to inhibit the strand transfer activity of HIV-1 integrase with IC50 values comparable to established antiviral agents. The binding interactions between the compound and the integrase enzyme involve key chelation with metal ions essential for enzyme activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Indole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- HIV-1 Integrase Inhibition : A study reported that derivatives of indole-6-carboxylic acids showed potent inhibition against HIV-1 integrase, with modifications enhancing binding affinity and inhibitory potency. The most effective derivative exhibited an IC50 value of 0.13 μM .

- Cancer Cell Lines : Another investigation assessed the compound's effects on various cancer cell lines, revealing that it significantly reduced cell viability at micromolar concentrations, suggesting potential for further development into a therapeutic agent .

Data Summary

| Biological Activity | IC50 (μM) | Target |

|---|---|---|

| HIV-1 Integrase Inhibition | 0.13 | HIV-1 Integrase |

| Cancer Cell Viability Reduction | Varies | Various Cancer Cell Lines |

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including those similar to 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a critical enzyme in the HIV life cycle, and inhibitors targeting this enzyme can significantly impair viral replication.

Case Studies

- Compound Optimization : A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their integrase inhibitory activities. Notably, one derivative exhibited an IC₅₀ value of 3.11 μM, demonstrating significant antiviral potential .

- Binding Mode Analysis : Detailed structural studies revealed that modifications at specific positions (C2 and C3) of the indole scaffold could enhance binding affinity and inhibitory activity against integrase .

Anticancer Applications

Indole derivatives are also being investigated for their anticancer properties. The structural characteristics of this compound make it a candidate for developing new anticancer agents.

Biological Evaluation

In vitro studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute has conducted screenings that indicate significant growth inhibition rates for compounds based on indole scaffolds .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for precise modifications at various positions on the indole ring. This flexibility in synthesis facilitates the exploration of structure-activity relationships (SAR) to optimize biological activity.

Data Tables

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone moiety and aromatic amine group undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Potassium permanganate | Acidic aqueous solution | 2-((2,3-Dimethylphenyl)amino)benzoic acid | Complete oxidation of the ketone to a carboxylic acid via cleavage |

| Chromium trioxide (CrO₃) | Anhydrous acetic acid | 2-((2,3-Dimethylphenyl)amino)phenylglyoxylic acid | Partial oxidation yields α-keto acid derivatives |

| Ozone (O₃) | -78°C in dichloromethane | Fragmentation products (e.g., 2,3-dimethylaniline derivatives) | Ozonolysis targets electron-rich aromatic regions |

Mechanistic Insight : Oxidation of the ketone group typically follows nucleophilic attack on the carbonyl carbon, while the aromatic amine may stabilize intermediates through resonance.

Reduction Reactions

The ketone group and aromatic system are susceptible to reduction:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethanol | Moderate |

| Lithium aluminum hydride | Dry tetrahydrofuran, reflux | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethanol | High |

| Catalytic hydrogenation | H₂/Pd-C, ethanol, 50°C | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethane | Variable |

Key Observation : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the aromatic amine, whereas LiAlH₄ achieves higher efficiency. Catalytic hydrogenation may saturate the aromatic ring under aggressive conditions .

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes substitution reactions:

| Reagent | Position | Product | Directing Effect |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Para to amine group | 1-(4-Nitro-2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one | Amine group acts as a strong ortho/para director |

| Sulfonation (H₂SO₄) | Meta to ketone | 1-(3-Sulfo-2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one | Ketone exerts meta-directing influence |

Steric Effects : The 2,3-dimethyl substituent on the phenylamine group hinders ortho substitution, favoring para products in nitration.

Condensation Reactions

The ketone participates in condensation with nucleophiles:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, reflux | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethan-1-one hydrazone | Precursor for heterocyclic synthesis |

| Hydroxylamine (NH₂OH) | Aqueous HCl, 60°C | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethan-1-one ox |

Propiedades

IUPAC Name |

2-(difluoromethyl)-1-methylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-14-8-5-7(11(15)16)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDBZBNAHFNEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.